Effusanin E

Description

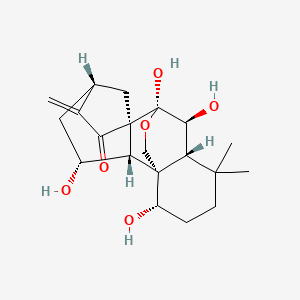

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11-,12+,13+,14-,16+,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVWYILWVYNUAJ-LBQBBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2[C@@H](C[C@H](C4)C(=C)C5=O)O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to Effusanin E: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin E, a natural diterpenoid primarily isolated from plants of the Rabdosia genus, has garnered significant interest within the scientific community for its notable biological activities, including potent antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its molecular architecture, spectroscopic data, and known biological activities, presenting quantitative data in structured tables for ease of reference. Furthermore, this guide outlines detailed experimental protocols for its isolation and summarizes its mechanism of action in cancer cells, supported by signaling pathway diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is a complex diterpenoid characterized by a polycyclic structure. Its systematic IUPAC name is (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₀H₂₈O₆[1] |

| Molecular Weight | 364.4 g/mol [1] |

| CAS Number | 76470-15-0[1] |

| IUPAC Name | (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one[1] |

| Synonyms | HY-N9983, orb1984202[1] |

Physicochemical and Spectroscopic Properties

This compound is typically isolated as a crystalline solid and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Its lipophilicity is indicated by a computed XLogP3 value of -0.1[1].

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H-NMR (Predicted) | ¹³C-NMR (Predicted) |

| Proton | δ (ppm) |

| Signals corresponding to methyl groups | |

| Signals for methylene and methine protons on the polycyclic core | |

| Signals for protons adjacent to hydroxyl and carbonyl groups | |

| Olefinic proton signals for the exocyclic methylene group | |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Hydroxyl groups) | Broad band around 3400 cm⁻¹ |

| C-H (Aliphatic) | 2850-3000 cm⁻¹ |

| C=O (Ketone) | Strong absorption around 1700-1725 cm⁻¹ |

| C=C (Alkene) | ~1640 cm⁻¹ |

| C-O (Alcohols, Ethers) | 1000-1300 cm⁻¹ |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| 364 | [M]⁺ (Molecular Ion) |

| 346 | [M-H₂O]⁺ |

| 328 | [M-2H₂O]⁺ |

| Fragments from cleavage of the polycyclic core |

Biological Activity

This compound has demonstrated significant potential as both an antibacterial and an anticancer agent.

Anticancer Activity

Research has shown that this compound can inhibit the growth of various cancer cell lines. A key mechanism of its anticancer action is the inhibition of the NF-κB signaling pathway, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2). This leads to the suppression of cancer cell proliferation and induction of apoptosis.

Table 5: Anticancer Activity of this compound (IC₅₀ Values)

| Cancer Cell Line | IC₅₀ (µM) |

| Data not yet publicly available |

Antibacterial Activity

This compound exhibits inhibitory activity against a range of bacteria. Its mechanism of action in bacterial cells is an area of ongoing research.

Table 6: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (µg/mL) |

| Data not yet publicly available |

Experimental Protocols

Activity-Guided Isolation of this compound from Rabdosia serra

The following protocol is based on the methodology for the activity-guided isolation of antibacterial compounds from Rabdosia serra.

Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

-

Extraction:

-

Air-dried and powdered aerial parts of Rabdosia serra are macerated with 95% ethanol at room temperature.

-

The extraction process is repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically shows the highest biological activity, is collected for further purification.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol, starting with a low polarity mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

-

-

Final Purification:

-

The enriched fraction is further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Signaling Pathway

Inhibition of NF-κB/COX-2 Pathway by this compound in Cancer Cells

References

Effusanin E: A Technical Overview of an ent-Kaurane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin E is a naturally occurring ent-kaurane diterpenoid that has been isolated from various species of the Isodon plant genus. While its chemical structure has been elucidated, a comprehensive and publicly available dataset of its spectroscopic data remains elusive despite extensive searches of scientific literature and chemical databases. This technical guide provides a summary of the known information about this compound, including its chemical structure and properties. Furthermore, it outlines the general experimental protocols and analytical workflows typically employed for the spectroscopic analysis of such natural products. This document is intended to serve as a foundational resource for researchers interested in this compound and other related ent-kaurane diterpenoids.

Introduction

Chemical Structure and Properties of this compound

The chemical structure of this compound has been determined, and its molecular formula is C₂₀H₂₈O₆.[1] The compound possesses a complex pentacyclic skeleton characteristic of the ent-kaurane family.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₆ | PubChem[1] |

| Molecular Weight | 364.4 g/mol | PubChem[1] |

| CAS Number | 76470-15-0 | PubChem[1] |

| Class | ent-Kaurane Diterpenoid | Clementia Biotech[2] |

Spectroscopic Data Analysis: A General Approach

While specific spectroscopic data for this compound could not be located for this guide, this section outlines the standard methodologies used for the structural elucidation of novel ent-kaurane diterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D techniques (COSY, HSQC, HMBC), is the most powerful tool for determining the detailed structure of organic molecules like this compound.

Experimental Protocol (General): NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Data Presentation: The ¹H and ¹³C NMR data for a hypothetical ent-kaurane diterpenoid are presented in the following format.

Table 2: Hypothetical ¹H NMR Data for an ent-Kaurane Diterpenoid

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.55 | m | |

| 1β | 1.80 | m | |

| 2α | 2.10 | m | |

| 2β | 2.35 | m | |

| ... | ... | ... | ... |

Table 3: Hypothetical ¹³C NMR Data for an ent-Kaurane Diterpenoid

| Position | δ (ppm) | Type |

| 1 | 39.5 | CH₂ |

| 2 | 19.2 | CH₂ |

| 3 | 42.1 | CH₂ |

| 4 | 33.5 | C |

| ... | ... | ... |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Experimental Protocol (General): HRMS is often performed using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to identify chromophores.

Experimental Protocol (General): IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are recorded on a UV-Vis spectrophotometer using a suitable solvent like methanol or ethanol.

Workflow for Isolation and Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound from a plant source.

Conclusion

While this compound has been successfully isolated, a comprehensive public repository of its spectroscopic data is not currently available. This guide has provided the known structural and chemical information for this compound and has outlined the standard experimental and analytical procedures used for the characterization of such ent-kaurane diterpenoids. It is hoped that this document will serve as a useful starting point for researchers and that detailed spectroscopic data for this compound will become available in the future to facilitate further research into its biological properties and potential therapeutic applications.

References

Effusanin E: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin E, a diterpenoid compound isolated from Rabdosia serra, has emerged as a molecule of interest in oncology research due to its demonstrated anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. The information presented herein is intended to support further research and drug development efforts in targeting cancer-related signaling pathways. This document summarizes the key findings on this compound, details the experimental methodologies used to elucidate its function, and presents relevant quantitative data. It is important to note that while the primary focus is on this compound, some data from the closely related compound Effusanin B is included to provide a broader context for its potential biological activities, with its distinct mechanism also detailed.

Core Mechanism of Action in Nasopharyngeal Carcinoma

This compound has been shown to significantly inhibit the growth of human nasopharyngeal carcinoma (NPC) cells.[1][2] Its primary mechanism involves the induction of apoptosis and the suppression of inflammatory signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Inhibition of NF-κB and COX-2 Signaling

The cornerstone of this compound's anticancer activity in NPC cells is its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[2] This sequestration of p65 in the cytoplasm prevents it from binding to the promoter region of target genes, including cyclooxygenase-2 (COX-2).[1][2]

The inhibition of NF-κB's binding to the COX-2 promoter leads to a downstream reduction in COX-2 expression and promoter activity.[1][2] This is significant as COX-2 is frequently overexpressed in various cancers and plays a role in inflammation and cell proliferation. The inhibitory effect of this compound on the NF-κB/COX-2 axis is further supported by evidence that pretreatment with an NF-κB or COX-2 inhibitor enhances its antiproliferative effects, while an activator of this pathway abrogates them.[1][2] In xenograft mouse models of nasopharyngeal carcinoma, this compound treatment led to a significant suppression of tumor growth and was associated with the downregulation of p50 NF-κB and COX-2 expression in the tumor tissue.[1][2]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in NPC cells.[1][2] This programmed cell death is initiated through the intrinsic caspase pathway, evidenced by the cleavage and activation of caspase-9 and caspase-3.[2] A key substrate of activated caspase-3 is poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This compound treatment leads to the cleavage of PARP, a hallmark of apoptosis.[2]

Insights from a Related Compound: Effusanin B in Lung Cancer

Research on Effusanin B, a structurally similar diterpenoid, provides additional insights into the potential anticancer mechanisms of this class of compounds. In non-small-cell lung cancer (NSCLC) A549 cells, Effusanin B has been shown to inhibit cell proliferation and migration through distinct signaling pathways.[3][4]

Effusanin B induces apoptosis by increasing the production of reactive oxygen species (ROS) and altering the mitochondrial membrane potential.[3][4] Mechanistically, it affects the STAT3 (Signal Transducer and Activator of Transcription 3) and FAK (Focal Adhesion Kinase) pathways.[3][4] Specifically, it inhibits the phosphorylation of STAT3, which in turn regulates the expression of downstream proteins involved in cell survival and proliferation, such as Bcl-2, Bax, Mcl-1, and Cyclin D1.[3] Furthermore, the inhibition of FAK phosphorylation by Effusanin B contributes to the suppression of cancer cell migration.[3] In a zebrafish xenograft model, Effusanin B was also found to inhibit tumor growth and angiogenesis.[3][4]

Quantitative Data

While specific quantitative data for this compound is limited in the currently available literature, studies on the related compound Effusanin B in A549 lung cancer cells provide valuable benchmarks.

| Parameter | Condition | Result | Reference |

| Cell Proliferation (IC50) | A549 cells, Effusanin B | 10.7 µM | [3] |

| A549 cells, Etoposide (positive control) | 16.5 µM | [3] | |

| Apoptosis Induction | A549 cells, 48h treatment with Effusanin B | Control: 9.53%6 µM: 49.26%12 µM: 76.99%24 µM: 92.16% | [3] |

| Cell Migration Rate | A549 cells, 48h treatment with Effusanin B | Control: 72.43%6 µM: 43.88%12 µM: 24.27%24 µM: 14.29% | |

| ROS Levels | A549 cells, 48h treatment with Effusanin B | 12 µM: 1.4-fold increase24 µM: 1.6-fold increase |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and related compounds.

Cell Culture and Proliferation Assay

-

Cell Lines: Human nasopharyngeal carcinoma (CNE-1, CNE-2) and non-small-cell lung cancer (A549) cell lines are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay (MTT):

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or B for specified time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound or B at various concentrations for a specified time.

-

Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p65, anti-COX-2, anti-caspase-3, anti-PARP, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Nuclear Translocation Assay

-

Principle: This immunofluorescence-based assay visualizes the movement of NF-κB from the cytoplasm to the nucleus.

-

Procedure:

-

Grow cells on coverslips in a 6-well plate.

-

After treatment with this compound, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on slides and visualize the subcellular localization of p65 using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflow Diagrams

Figure 1: this compound inhibits the NF-κB/COX-2 signaling pathway in cancer cells.

Figure 2: this compound induces apoptosis via the intrinsic caspase pathway.

Figure 3: Experimental workflow for apoptosis detection by flow cytometry.

References

- 1. This compound Suppresses Nasopharyngeal Carcinoma Cell Growth by Inhibiting NF-κB and COX-2 Signaling | PLOS One [journals.plos.org]

- 2. This compound suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Effusanin E: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which Effusanin E, a natural diterpenoid, inhibits the NF-κB signaling pathway. The information presented is collated from peer-reviewed research, offering a comprehensive overview for researchers in oncology and inflammation.

Executive Summary

This compound has been identified as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. Research indicates that this compound exerts its effects through a multi-pronged approach, targeting key components of this pathway. Its inhibitory actions culminate in the suppression of pro-inflammatory gene expression and the induction of apoptosis in cancer cells, particularly in nasopharyngeal carcinoma (NPC). This document outlines the quantitative effects of this compound, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on the NF-κB Pathway

The following tables summarize the key quantitative findings from studies on this compound's inhibitory effects on the NF-κB pathway in nasopharyngeal carcinoma cell lines (CNE-1, CNE-2, and HONE-1).

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Lines | Effect | Observations | Citation |

| Cell Proliferation | CNE-1, CNE-2, HONE-1 | Significant Inhibition | This compound demonstrated a dose-dependent inhibition of cell proliferation in all tested NPC cell lines. | [1] |

| Apoptosis Induction | CNE-1, CNE-2, HONE-1 | Induced Apoptosis | Treatment with this compound led to a significant increase in apoptotic cell death. | [1] |

| p50 Protein Levels | NPC Cells | Inhibition | This compound treatment resulted in a decrease in the protein levels of the NF-κB subunit p50. | [1] |

| p65 Nuclear Translocation | NPC Cells | Reduction | A marked reduction in the translocation of the p65 subunit from the cytoplasm to the nucleus was observed upon this compound treatment. | [1] |

| NF-κB Binding to COX-2 Promoter | NPC Cells | Abrogation | This compound was shown to prevent the binding of NF-κB to the promoter region of the COX-2 gene. | [1] |

Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Parameter | Animal Model | Treatment | Outcome | Citation |

| Tumor Growth | Xenograft mice with NPC | This compound | Significant suppression of tumor growth was observed compared to the control group. | [1] |

| p50 and COX-2 Expression in Tumors | Xenograft mice with NPC | This compound | Down-regulation of p50 and COX-2 expression was confirmed in the tumors of treated mice. | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's inhibition of the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines: Human nasopharyngeal carcinoma cell lines (CNE-1, CNE-2, HONE-1) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted to the desired concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis for p50 Protein Levels

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against p50 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for p65 Nuclear Translocation

-

Cell Seeding and Treatment: Cells are grown on glass coverslips in a 24-well plate and treated with this compound for the indicated time.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: After blocking with 1% bovine serum albumin (BSA) in PBS, the cells are incubated with a primary antibody against p65 overnight at 4°C. Following washes with PBS, a fluorescently labeled secondary antibody is added for 1 hour at room temperature in the dark.

-

Nuclear Staining and Imaging: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are mounted on glass slides, and the cellular localization of p65 is observed using a fluorescence microscope.

Streptavidin-Agarose Pulldown Assay for NF-κB Binding to the COX-2 Promoter

-

Probe Preparation: A biotin-labeled, double-stranded DNA probe corresponding to the NF-κB binding site in the COX-2 promoter is synthesized.

-

Nuclear Extract Preparation: Nuclear extracts are prepared from NPC cells treated with or without this compound.

-

Binding Reaction: The biotinylated DNA probe is incubated with the nuclear extracts to allow the formation of DNA-protein complexes.

-

Pulldown: Streptavidin-agarose beads are added to the binding reaction to capture the biotin-labeled probe and any bound proteins. The beads are washed to remove non-specific binding.

-

Analysis: The pulled-down proteins are eluted from the beads and analyzed by Western blotting using antibodies against p65 and p50.

Xenograft Mouse Model for In Vivo Antitumor Activity

-

Animal Model: Athymic nude mice are used for the study.

-

Tumor Cell Implantation: NPC cells are subcutaneously injected into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to a control group (vehicle treatment) and a treatment group (this compound). The treatment is administered as per the study design (e.g., intraperitoneal injection).

-

Tumor Growth Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for p50 and COX-2 expression.

Mandatory Visualizations

NF-κB Signaling Pathway Inhibition by this compound

Caption: this compound inhibits NF-κB signaling at multiple points.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for in vitro and in vivo analysis of this compound.

References

The Biological Activity of Diterpenoids from Isodon: A Technical Guide for Researchers

Introduction

The genus Isodon, belonging to the Lamiaceae family, comprises a diverse group of perennial herbs that have been used for centuries in traditional medicine, particularly in Asia, for the treatment of inflammatory diseases, infections, and cancer. The primary bioactive constituents responsible for these therapeutic effects are diterpenoids, a large and structurally diverse class of natural products. This technical guide provides an in-depth overview of the biological activities of diterpenoids isolated from Isodon species, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Cytotoxic Activity of Isodon Diterpenoids

A significant body of research has demonstrated the potent cytotoxic effects of Isodon diterpenoids against a wide range of cancer cell lines. These compounds induce cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest. The cytotoxic activity is often attributed to the presence of an α,β-unsaturated ketone moiety in their structure, which can react with biological nucleophiles such as cysteine residues in proteins.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of prominent Isodon diterpenoids against various human cancer cell lines.

Table 1: Cytotoxicity of Oridonin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | [1] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | [1] |

| HeLa | Cervical Carcinoma | - | [2] |

| Osteosarcoma cells | Bone Cancer | - | [2] |

| LNCaP | Prostate Cancer | 1.8 - 7.5 µg/ml | [3] |

| DU145 | Prostate Cancer | 1.8 - 7.5 µg/ml | [3] |

| PC3 | Prostate Cancer | 1.8 - 7.5 µg/ml | [3] |

| MCF-7 | Breast Cancer | 1.8 - 7.5 µg/ml | [3] |

| MDA-MB-231 | Breast Cancer | 1.8 - 7.5 µg/ml | [3] |

| NCI-H520 | Non-small Cell Lung Cancer | 1.8 - 7.5 µg/ml | [3] |

| NCI-H460 | Non-small Cell Lung Cancer | 1.8 - 7.5 µg/ml | [3] |

| NCI-H1299 | Non-small Cell Lung Cancer | 1.8 - 7.5 µg/ml | [3] |

| NB4 | Acute Promyelocytic Leukemia | 1.8 - 7.5 µg/ml | [3] |

| U118 | Glioblastoma Multiforme | 1.8 - 7.5 µg/ml | [3] |

| U138 | Glioblastoma Multiforme | 1.8 - 7.5 µg/ml | [3] |

| AGS | Gastric Cancer | See reference | [4] |

| HGC27 | Gastric Cancer | See reference | [4] |

| A549 | Lung Cancer | - | [5] |

| BEL-7402 | Hepatocellular Carcinoma | 0.50 | [6] |

| K562 | Chronic Myelogenous Leukemia | 0.95 | [6] |

| HCT-116 | Colon Cancer | 0.16 | [6] |

| HCC-1806 | Breast Cancer | 0.18 | [6] |

Table 2: Cytotoxicity of Lasiokaurin against Human Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| SK-BR-3 | 1.59 | [7] |

| MDA-MB-231 | 2.1 | [7] |

| BT-549 | 2.58 | [7] |

| MCF-7 | 4.06 | [7] |

| T-47D | 4.16 | [7] |

Table 3: Cytotoxicity of Nodosin against Human Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| SW480 | 7.4 | [8] |

| HT-29 | 7.7 | [8] |

| LoVo | 6.6 | [8] |

Table 4: Cytotoxicity of Various Isodon Diterpenoids

| Compound | Cell Line(s) | IC50 (µM) | Reference |

| Rabdosin B | HepG2, GLC-82, HL-60 | Most cytotoxic of 6 tested | [9] |

| Epinodosin | HepG2, GLC-82, HL-60 | - | [9] |

| Rabdosinate | HepG2, GLC-82, HL-60 | - | [9] |

| Epinodosinol | HepG2, GLC-82, HL-60 | - | [9] |

| Kamebanin | HeLa, HL-60 | 4.1, 1.3 | [10] |

| Isocarpin | HeLa, HL-60 | 6.6, 4.4 | [10] |

| Isodomedin | HeLa, HL-60 | 10.7, 11.0 | [10] |

| Kamebakaunin | HeLa, HL-60 | 11.1, 9.8 | [10] |

Anti-inflammatory Activity of Isodon Diterpenoids

Isodon diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways. A key mechanism is the suppression of nitric oxide (NO) production, a critical signaling molecule in inflammation, and the modulation of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the IC50 values of various Isodon diterpenoids for the inhibition of lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Table 5: Inhibition of Nitric Oxide Production by Isodon Diterpenoids

| Compound | IC50 (µM) for NO Inhibition | Reference |

| Wangzaozin A (8) | 3.05 ± 0.49 | [11] |

| Isodonrubescin (unspecified) | 1.36 - 18.25 | [12] |

| Rubescensin B (10) | 3.073 (for NF-κB inhibition) | [13] |

| Isodon Diterpenoid (unspecified) | 15.99 ± 0.75 | [14] |

| Isodon Diterpenoid (unspecified) | 18.19 ± 0.42 | [14] |

| Viroxocin B-E (2, 5, 7, 8, 10) | >60% inhibition at 10 µM | [15] |

Antimicrobial Activity of Isodon Diterpenoids

Several diterpenoids from Isodon have been shown to possess antibacterial activity against a range of pathogenic bacteria, including Gram-positive and Gram-negative strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected Isodon diterpenoids against various bacterial strains.

Table 6: Antimicrobial Activity of Isodon Diterpenoids

| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Isodocarpin | Staphylococcus epidermidis, Streptococcus mutans, Helicobacter pylori | 25 | [16] |

| Nodosin | Staphylococcus epidermidis, Streptococcus mutans | 25 | [16] |

| Oridonin | Serratia marcescens | 25 | [16] |

| Isodon Diterpenoids (unspecified fractions) | Various | 32 - 128 | [17] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay is a colorimetric method for determining cell number based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Anti-inflammatory Assay

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

Antimicrobial Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution Method):

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways Modulated by Isodon Diterpenoids

Isodon diterpenoids exert their biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Several Isodon diterpenoids, including oridonin and ponicidin, have been shown to inhibit the NF-κB signaling pathway.[18] They can interfere with the DNA-binding activity of NF-κB and, in some cases, inhibit the translocation of NF-κB from the cytoplasm to the nucleus.[18]

Caption: Inhibition of the NF-κB signaling pathway by Isodon diterpenoids.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many Isodon diterpenoids, notably oridonin, induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[2] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: Induction of apoptosis by Oridonin via the mitochondrial pathway.

Conclusion

Diterpenoids from Isodon species represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation and drug development. This guide provides a comprehensive summary of the current knowledge in this field, offering valuable data and protocols to aid researchers in their exploration of these fascinating natural products. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to evaluate their efficacy and safety in preclinical and clinical settings.

References

- 1. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin: targeting programmed cell death pathways as an anti‐tumour agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]

- 7. Lasiokaurin Regulates PLK1 to Induce Breast Cancer Cell G2/M Phase Block and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nodosin Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Study on the antibacterial activity of compounds from the isodon species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Effusanin E: A Technical Guide to its Discovery, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Effusanin E is a naturally occurring diterpenoid compound isolated from plants of the Isodon genus, specifically reported in Isodon effusus and Isodon oresbius.[1] Belonging to the ent-kaurane class of diterpenoids, a group known for its diverse biological activities, this compound has drawn interest for its potential cytotoxic effects. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, including its physicochemical properties, structural elucidation, and reported biological activities. Detailed experimental protocols, based on established methodologies for related compounds, are presented to facilitate further research and development.

Introduction

The genus Isodon (also known as Rabdosia) is a rich source of diterpenoids, which have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antibacterial properties. This compound is one such diterpenoid, characterized by a complex pentacyclic structure. While specific research on this compound is limited, studies on analogous compounds, such as Effusanin B, provide a framework for understanding its potential therapeutic relevance and mechanism of action. This document synthesizes the available information on this compound and proposes experimental approaches for its further investigation.

Physicochemical Properties and Structural Elucidation

The structural characterization of diterpenoids like this compound relies on a combination of spectroscopic techniques. The definitive structure is typically determined through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes X-ray crystallography.

Chemical and Physical Properties

The fundamental properties of this compound have been computed and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₆ | PubChem[1] |

| Molecular Weight | 364.4 g/mol | PubChem[1] |

| IUPAC Name | (1S,2S,3R,5S,8S,9S,10S,11R,15S)-3,9,10,15-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1⁵,⁸.0¹,¹¹.0²,⁸]octadecan-7-one | PubChem[1] |

| InChI Key | HLVWYILWVYNUAJ-LBQBBFOZSA-N | PubChem[1] |

Experimental Protocol: Structure Elucidation

The following protocol outlines the standard workflow for the isolation and structural elucidation of diterpenoids from Isodon species, which would be applicable to this compound.

1. Extraction:

- Air-dried and powdered leaves of the Isodon species are extracted exhaustively with 95% ethanol at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, typically rich in diterpenoids, is concentrated for further purification.

3. Chromatographic Purification:

- The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds of interest are pooled and further purified by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Spectroscopic Analysis:

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded to determine the chemical structure, including stereochemistry.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.

UV-Vis Spectroscopy: To identify chromophores within the molecule.

Workflow for the isolation and structural elucidation of this compound. Biological Activity and Potential Signaling Pathways

While comprehensive studies on the biological activity of this compound are not widely published, a phytochemical investigation of Rabdosia serra reported that this compound exhibited cytotoxicity against human cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HL-60 (leukemia). Detailed quantitative data, such as IC₅₀ values, from this specific study are not available.

However, extensive research on the closely related compound, Effusanin B, offers valuable insights into the potential mechanisms of action for this compound. Effusanin B has been shown to inhibit the proliferation and migration of non-small-cell lung cancer (NSCLC) cells.[2][3]

Cytotoxicity Data (Analogous Compounds)

The following table summarizes the cytotoxic activity of Effusanin B against A549 lung cancer cells, which serves as a proxy for the potential potency of this compound.

| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) |

| Effusanin B | A549 | 10.7 | 48 |

| Etoposide (Control) | A549 | 16.5 | 48 |

Data from a study on Effusanin B, as specific data for this compound is not available.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Postulated Signaling Pathways

Based on the mechanisms identified for Effusanin B, it is plausible that this compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell migration.[2][3] The key signaling pathways potentially modulated by this compound include:

-

Intrinsic Apoptosis Pathway: This pathway involves an increase in reactive oxygen species (ROS) production, leading to a decrease in the mitochondrial membrane potential. This triggers the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death. The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in this process.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting proliferation and survival. Inhibition of STAT3 phosphorylation would downregulate the expression of its target genes, such as Cyclin D1 and Mcl-1, leading to cell cycle arrest and apoptosis.

-

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a key regulator of cell migration and invasion. Inhibition of FAK phosphorylation can suppress the metastatic potential of cancer cells.

Conclusion and Future Directions

This compound is a structurally interesting diterpenoid from the Isodon genus with reported cytotoxic activity. While the existing literature provides a foundation, further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Confirming the specific molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, flow cytometry for cell cycle and apoptosis analysis, and gene expression profiling.

-

In Vivo Efficacy: Assessing the anti-tumor effects of this compound in animal models to establish its preclinical efficacy and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features required for its biological activity and to optimize its potency and drug-like properties.

This technical guide serves as a resource for researchers to build upon the current knowledge of this compound and to design further experiments aimed at developing this natural product into a potential therapeutic agent.

References

Effusanin E and its Role in Modulating COX-2 Expression in Tumors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin E, a natural diterpenoid isolated from Isodon serra (Rabdosia serra), has emerged as a promising candidate in oncology research due to its potent anti-tumor activities.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, with a particular focus on its modulation of Cyclooxygenase-2 (COX-2) expression in tumor cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB/COX-2 Signaling Axis

This compound exerts its anti-proliferative and pro-apoptotic effects in cancer cells primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[1][3] Aberrant NF-κB activation is a hallmark of many cancers, leading to the upregulation of downstream targets that promote tumor growth, including COX-2.[4]

This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1][3] This prevents NF-κB from binding to the promoter region of the COX-2 gene, thereby downregulating its transcription and subsequent protein expression.[1] The reduction in COX-2 levels leads to decreased production of prostaglandins, which are key mediators of inflammation and are implicated in tumor progression.[5][6]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in various studies. The following tables summarize the key findings on its impact on cell viability, apoptosis, and in vivo tumor growth.

Table 1: Effect of this compound on Nasopharyngeal Carcinoma (NPC) Cell Viability

| Cell Line | Treatment Duration | IC50 (µM) |

| CNE2 | 24 hours | Not specified |

| CNE2 | 48 hours | ~25 µM (estimated from graphical data) |

| HONE1 | 24 hours | Not specified |

| HONE1 | 48 hours | ~20 µM (estimated from graphical data) |

Data extracted from Zhuang et al., 2014.[1]

Table 2: this compound-induced Apoptosis in Nasopharyngeal Carcinoma (CNE2) Cells

| This compound Concentration (µM) | Treatment Duration | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 48 hours | ~5% |

| 12.5 | 48 hours | ~15% |

| 25 | 48 hours | ~25% |

| 50 | 48 hours | ~40% |

Data estimated from graphical representations in Zhuang et al., 2014.[1]

Table 3: In Vivo Anti-tumor Efficacy of this compound in a CNE2 Xenograft Model

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 30 | Mean Tumor Weight (g) at Day 30 |

| Vehicle Control | - | ~1800 | ~1.8 |

| This compound | 10 mg/kg/d | ~1000 | ~1.0 |

| This compound | 30 mg/kg/d | ~600 | ~0.6 |

Data extracted from Zhuang et al., 2014.[3]

Table 4: Effect of this compound on Apoptosis-Related Protein Expression in CNE2 Cells

| Protein | This compound Concentration (µM) | Fold Change vs. Control |

| Cleaved Caspase-3 | 25 | Increased |

| Cleaved Caspase-9 | 25 | Increased |

| Cleaved PARP | 25 | Increased |

Qualitative data from Zhuang et al., 2014, indicating an increase in the cleaved forms of these proteins upon treatment.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on COX-2 expression and tumor cell biology.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Seed nasopharyngeal carcinoma cells (CNE2 or HONE1) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) for 24 or 48 hours.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Western Blot Analysis

Objective: To detect the protein expression levels of COX-2, NF-κB p65, and apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, p65, cleaved caspase-3, cleaved caspase-9, cleaved PARP, or β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously inject CNE2 cells (e.g., 5 x 10⁶ cells) into the flank of nude mice.

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., ~100-200 mm³), randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at 10 mg/kg/d, this compound at 30 mg/kg/d).

-

Drug Administration: Administer this compound or vehicle control intraperitoneally daily for a specified period (e.g., 30 days).

-

Tumor Measurement: Measure the tumor volume every few days using a caliper.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

-

Immunohistochemistry: Analyze the expression of p50 NF-κB and COX-2 in the tumor tissues.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key molecular pathways and experimental procedures discussed in this guide.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. This compound suppresses nasopharyngeal carcinoma cell growth by inhibiting NF-κB and COX-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Nasopharyngeal Carcinoma Cell Growth by Inhibiting NF-κB and COX-2 Signaling | PLOS One [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchhub.com [researchhub.com]

In Vitro Anticancer Effects of Effusanin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin E, a natural diterpenoid isolated from Rabdosia serra, has demonstrated significant in vitro anticancer properties, particularly against nasopharyngeal carcinoma (NPC). This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from key experimental assays. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of cell proliferation and the induction of apoptosis in cancer cells. The core mechanism involves the suppression of the NF-κB and COX-2 signaling pathway. This compound inhibits the nuclear translocation of the p65 subunit of NF-κB, which in turn downregulates the expression of COX-2, a key enzyme in inflammation and cancer progression. This disruption of the NF-κB/COX-2 axis ultimately leads to cell cycle arrest and programmed cell death.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings on the in vitro anticancer effects of this compound on the human nasopharyngeal carcinoma cell lines CNE1 and CNE2.

Table 1: Cell Viability (MTS Assay)

| Cell Line | Concentration (µM) | 24 hours | 48 hours | 72 hours |

| CNE1 | 3.9 | ~95% | ~90% | ~85% |

| 7.8 | ~90% | ~80% | ~70% | |

| 15.6 | ~80% | ~65% | ~50% | |

| 31.3 | ~65% | ~50% | ~35% | |

| 62.5 | ~50% | ~35% | ~20% | |

| 125 | ~35% | ~20% | ~10% | |

| 250 | ~20% | ~10% | ~5% | |

| 500 | ~10% | ~5% | ~2% | |

| CNE2 | 3.9 | ~98% | ~92% | ~88% |

| 7.8 | ~92% | ~85% | ~75% | |

| 15.6 | ~85% | ~70% | ~55% | |

| 31.3 | ~70% | ~55% | ~40% | |

| 62.5 | ~55% | ~40% | ~25% | |

| 125 | ~40% | ~25% | ~15% | |

| 250 | ~25% | ~15% | ~8% | |

| 500 | ~15% | ~8% | ~4% |

Note: Data is estimated from graphical representations in the source material and presented as approximate percentages. The original study did not provide explicit IC50 values.

Table 2: Colony Formation Assay

| Cell Line | Concentration (µM) | Number of Colonies (Approx. % of Control) |

| CNE1 | 3.1 | ~80% |

| 6.2 | ~60% | |

| 12.5 | ~35% | |

| 25.0 | ~15% | |

| CNE2 | 3.1 | ~85% |

| 6.2 | ~65% | |

| 12.5 | ~40% | |

| 25.0 | ~20% |

Note: Data is estimated from graphical representations in the source material.

Table 3: Apoptosis Induction (TUNEL Assay)

| Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| CNE1 | 0 | ~0.8% |

| 125 | Not Reported | |

| 250 | ~20.3% | |

| CNE2 | 0 | ~0.0% |

| 125 | Not Reported | |

| 250 | ~20.2% |

Table 4: Protein Expression (Western Blot)

| Protein | Treatment | Observation in CNE1 and CNE2 cells |

| Cleaved PARP | This compound | Dose-dependent increase |

| Cleaved Caspase-3 | This compound | Dose-dependent increase |

| Cleaved Caspase-9 | This compound | Dose-dependent increase |

| Nuclear p65 | This compound | Dose-dependent decrease |

| COX-2 | This compound | Dose-dependent decrease |

Note: The primary research article describes these changes qualitatively. Quantitative fold-changes were not provided.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's in vitro anticancer effects.

Cell Culture

-

Cell Lines: Human nasopharyngeal carcinoma cell lines CNE1 and CNE2 were used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTS Assay for Cell Viability

-

Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well.

-

Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound (3.9 to 500 µM) for 24, 48, and 72 hours.

-

Assay: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well and incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance was measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the control group.

Colony Formation Assay

-

Seeding: CNE1 and CNE2 cells were seeded in 6-well plates at a density of 500 cells per well.

-

Treatment: Cells were treated with different concentrations of this compound (3.1 to 25.0 µM) for 10 days, with the medium and drug being replaced every 3 days.

-

Staining: Colonies were fixed with methanol and stained with 0.1% crystal violet.

-

Quantification: The number of colonies containing more than 50 cells was counted.

Apoptosis Analysis by TUNEL Assay and Flow Cytometry

-

Cell Preparation: CNE1 and CNE2 cells were treated with this compound (0, 125, and 250 µM) for 24 hours.

-

Staining: Apoptosis was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit according to the manufacturer's instructions.

-

Analysis: The percentage of TUNEL-positive (apoptotic) cells was determined by flow cytometry.

Western Blot Analysis

-

Cell Lysis: CNE1 and CNE2 cells were treated with various concentrations of this compound for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (30-50 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p65, PARP, caspase-3, caspase-9, COX-2, and β-actin overnight at 4°C.

-

Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound's Anticancer Effect

Caption: Signaling pathway of this compound in nasopharyngeal carcinoma cells.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

References

Effusanin E-Induced Apoptosis in CNE1 Nasopharyngeal Carcinoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying Effusanin E-induced apoptosis in the CNE1 nasopharyngeal carcinoma (NPC) cell line. The information presented is collated from peer-reviewed research, offering a detailed examination of the signaling pathways involved and the experimental methodologies utilized to elucidate these processes.

Core Findings: this compound as a Pro-Apoptotic Agent in CNE1 Cells

This compound, a natural diterpenoid isolated from Rabdosia serra, has been identified as a potent inducer of apoptosis in nasopharyngeal carcinoma cells.[1][2] Studies have demonstrated its efficacy in inhibiting cell proliferation and triggering programmed cell death in the CNE1 cell line, a commonly used model for NPC research. The primary mechanism of action involves the suppression of the NF-κB and COX-2 signaling pathways.[1][2]

Quantitative Analysis of this compound's Pro-Apoptotic Effects

The pro-apoptotic activity of this compound on CNE1 cells has been quantified through various assays. The following tables summarize the key findings.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in CNE1 Cells

| This compound Concentration (µM) | Percentage of Apoptotic CNE1 Cells (%) |

| 0 | ~0.8 |

| 250 | ~20.3 |

Data extracted from Annexin V-FITC/PI double staining assays.[1]

Table 2: Impact of this compound on CNE1 Cell Viability (MTS Assay)

| Treatment Duration | Effect on CNE1 Cell Viability |

| 24, 48, and 72 hours | Concentration-dependent inhibition |

This compound showed significant inhibition of cell viability in CNE1 cells in a concentration-dependent manner, while having no effect on the normal nasopharyngeal epithelial cell line NP69.[1]

Table 3: Effect of this compound on CNE1 Colony Formation

| This compound Concentration (µM) | Outcome on Colony Formation |

| 3.1 - 25.0 | Dose-dependent reduction in colony size and number |

Long-term treatment with this compound significantly impaired the colony-forming ability of CNE1 cells.[1]

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects by targeting the NF-κB signaling pathway, which subsequently downregulates the expression of cyclooxygenase-2 (COX-2). This inhibition leads to the activation of the intrinsic apoptotic cascade.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted to investigate the effects of this compound on CNE1 cells.

Cell Culture

CNE1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

CNE1 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (ranging from 3.9 to 500 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) was also included.

-

Following treatment, 20 µL of MTS reagent was added to each well, and the plates were incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm was measured using a microplate reader.

-

Cell viability was expressed as a percentage relative to the vehicle-treated control cells.

Colony Formation Assay

-

CNE1 cells were seeded in 6-well plates at a density of 500 cells per well.

-

After 24 hours, the cells were treated with different concentrations of this compound (3.1 to 25.0 µM).

-

The medium containing this compound was replaced every 3 days.

-

After 10-14 days of incubation, the colonies were washed with PBS, fixed with 4% paraformaldehyde, and stained with 0.1% crystal violet.

-

The number of colonies containing more than 50 cells was counted.

Apoptosis Analysis by Annexin V-FITC/PI Double Staining

-

CNE1 cells were treated with varying concentrations of this compound (0 to 250 µM) for 24 hours.

-

The cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

-

The mixture was incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

CNE1 cells were treated with this compound for the indicated times and concentrations.

-

Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against PARP, caspase-3, caspase-9, p65, and COX-2 overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant anti-cancer potential against nasopharyngeal carcinoma by inducing apoptosis in CNE1 cells.[1][2] Its mechanism of action, centered on the inhibition of the NF-κB/COX-2 signaling axis, presents a promising avenue for the development of novel therapeutic strategies for NPC. The data and protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

An In-depth Technical Guide to the Natural Sources of Effusanin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effusanin E is an ent-kauranoid diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, with a focus on its impact on cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate replication and further research.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the genus Rabdosia (also known as Isodon), a member of the Lamiaceae family. The principal species identified as a source of this compound is:

-

Rabdosia serra (also known as Isodon serra): This perennial herb is widely distributed in China and has a history of use in traditional medicine for treating various ailments, including inflammation and bacterial infections.[1] Published research has confirmed Rabdosia serra as a significant source for the activity-guided isolation of this compound.[1]

Isolation and Purification of this compound

The isolation of this compound from Rabdosia serra is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a composite of methodologies described in the scientific literature.

Extraction

The initial step involves the extraction of crude compounds from the plant material.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dried aerial parts (leaves and stems) of Rabdosia serra are collected and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to sequential solvent partitioning to separate compounds based on their polarity.

Experimental Protocol: Solvent Partitioning

-

The crude ethanolic extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity:

-

Petroleum ether

-

Ethyl acetate

-

n-Butanol

-

-

The resulting fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous fraction) are concentrated to dryness. Bioactivity-guided fractionation has shown that the ethyl acetate fraction exhibits the most potent antibacterial and cytotoxic activities and is enriched in this compound.[1]

Chromatographic Purification

The ethyl acetate fraction is further purified using a combination of column chromatography techniques.

Experimental Protocol: Column Chromatography

-